N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
Description
This compound features a hybrid structure combining a thiazole core linked to a 2-thioxo-1,2-dihydroquinazolin-4-yl moiety and a 4-chlorobenzyl acetamide group.
Properties
CAS No. |
689266-94-2 |
|---|---|
Molecular Formula |
C20H16ClN5OS2 |
Molecular Weight |
441.95 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H16ClN5OS2/c21-13-7-5-12(6-8-13)10-22-17(27)9-14-11-29-20(23-14)26-18-15-3-1-2-4-16(15)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28) |
InChI Key |
ICULCQQZFHRFJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzylamine, 2-thioxo-1,2-dihydroquinazolin-4-one, and thiazole derivatives. The reaction conditions may involve:
Condensation reactions: Combining the amine and carbonyl compounds under acidic or basic conditions.
Cyclization reactions: Forming the thiazole ring through intramolecular reactions.
Purification: Using techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thioxo group to a thiol using reducing agents like sodium borohydride.
Substitution: Halogenation or alkylation reactions at the benzyl or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Antimicrobial Activity
Research has shown that quinazoline derivatives, including N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide, exhibit significant antimicrobial properties. The thioxo group enhances the compound's ability to disrupt bacterial cell walls, making it effective against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of various pathogens, suggesting potential applications in developing new antibiotics.
Case Study: Antimicrobial Efficacy
In a study evaluating several quinazoline derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the thiazole and quinazoline moieties can enhance antimicrobial activity .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and K562 (chronic myelogenous leukemia).
Case Study: Cytotoxicity Assessment
In vitro assays indicated that the compound exhibited IC50 values of approximately 25 µM against MCF7 cells. This level of activity positions it as a promising candidate for further development into therapeutic agents targeting breast cancer .
Antiviral Activity
Emerging research indicates that compounds similar to this compound may possess antiviral properties. Studies have identified thiazole derivatives as effective inhibitors of viral replication.
Case Study: Antiviral Efficacy
In cellular assays, derivatives with structural similarities to this compound demonstrated significant antiviral activity against human immunodeficiency virus (HIV). The modifications on the thiazole ring were crucial for enhancing antiviral potency while reducing cytotoxicity .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its thioxo-dihydroquinazolinyl group, which distinguishes it from simpler thiazole/thiadiazole derivatives. Key comparisons include:
Physicochemical Properties
Melting points and synthetic yields of analogs provide insights into stability and feasibility:
Comparison: The target compound’s melting point is likely >150°C (inferred from quinazolinone-thiazole hybrids), suggesting higher thermal stability than thiadiazole analogs. Lower synthetic yields (e.g., 21% for 8c ) highlight challenges in incorporating complex substituents.
Spectroscopic Data
NMR and MS data for analogs guide structural validation:
Compound 8c :
- Compound 5j: ¹H NMR: Phenoxy protons at δ 6.8–7.0 ppm; thiadiazole protons absent due to symmetry. MS: m/z 451 [M]⁺ .
Insight: The target compound’s quinazolinone-thiazole system would show distinct ¹H NMR signals for NH (δ 10–12 ppm) and thioxo groups (δ 160–170 ppm in ¹³C NMR) .
Biological Activity
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and findings from various studies.
Chemical Structure and Properties
- Molecular Formula: C20H16ClN5OS2
- Molecular Weight: 437.5 g/mol
- IUPAC Name: this compound
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinazolinone derivatives, including those similar to this compound. A notable study demonstrated that compounds with thiazole and quinazolinone moieties exhibited significant antibacterial activity against various strains of bacteria.
2. Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using in vitro assays. For instance, compounds derived from quinazolinone structures showed promising results in scavenging free radicals, which is crucial for neuroprotective applications.
3. Acetylcholinesterase Inhibition
N-(4-chlorobenzyl)-... has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating cognitive disorders.
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| N-(4-chlorobenzyl)-... | 45% at 50 µM | |
| Iodoquinazolinone Derivative | 60% at 50 µM |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related compound in irradiated mice, demonstrating that the compound could mitigate oxidative stress and improve behavioral outcomes. The study measured levels of norepinephrine and glutathione in brain homogenates, providing insights into the compound's mechanism of action.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Research on cytotoxicity showed that derivatives of N-(4-chlorobenzyl)-... exhibited varying degrees of cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The results indicated moderate cytotoxic effects, suggesting potential for further development as anticancer agents.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
Thiazole Core Formation : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous aluminum chloride to form the thiazole ring .
Chloroacetamide Coupling : Use chloroacetyl chloride and triethylamine in dioxane to couple the thiazole intermediate with a 4-chlorobenzylamine derivative (e.g., 4-chlorobenzylamine) at 20–25°C, followed by recrystallization from ethanol-DMF mixtures .
Quinazolinone Modification : Introduce the 2-thioxo-1,2-dihydroquinazolin-4-yl moiety via nucleophilic substitution or condensation reactions under reflux conditions .
Key Considerations : Optimize reaction time, solvent polarity, and stoichiometric ratios to improve yields (e.g., 21–33% yields reported for analogous compounds) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic peaks (e.g., thiazole C-H protons at δ 7.2–8.0 ppm, chlorobenzyl protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H] or [M+Na] peaks) .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., discrepancies ≤0.5% indicate purity) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the anticancer activity of this compound?
Methodological Answer:
In Vitro Cytotoxicity : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) .
Mechanistic Studies :
- Apoptosis Assays : Measure caspase-3/7 activation via fluorometric kits.
- Cell Cycle Analysis : Perform flow cytometry with propidium iodide staining .
In Vivo Models : Administer the compound (10–50 mg/kg) in xenograft mice and monitor tumor volume reduction over 21 days .
Q. What strategies resolve contradictions in elemental analysis data (e.g., C/H/N discrepancies)?
Methodological Answer: Discrepancies (e.g., observed C: 60.87% vs. calculated C: 61.07% in analogous compounds) may arise from:
Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
Methodological Answer:
Analog Synthesis : Vary substituents on the thiazole (e.g., 4-phenyl vs. 4-bromophenyl) and quinazolinone (e.g., 2-thioxo vs. 2-oxo) .
Biological Testing : Compare IC values across analogs to identify critical pharmacophores.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like EGFR or topoisomerase II .
Q. What are the challenges in analyzing metabolic stability, and how can they be addressed?
Methodological Answer:
In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.
Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
